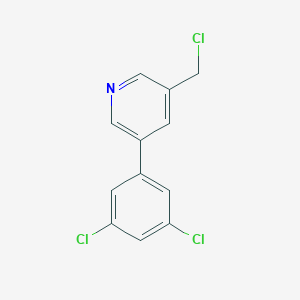
3-(Chloromethyl)-5-(3,5-dichlorophenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PYRIDINE,3-(CHLOROMETHYL)-5-(3,5-DICHLOROPHENYL)- is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a chloromethyl group at the 3-position and a 3,5-dichlorophenyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PYRIDINE,3-(CHLOROMETHYL)-5-(3,5-DICHLOROPHENYL)- typically involves multi-step organic reactions. One common method includes the chloromethylation of 3,5-dichlorophenylpyridine. This process can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
PYRIDINE,3-(CHLOROMETHYL)-5-(3,5-DICHLOROPHENYL)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloromethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
PYRIDINE,3-(CHLOROMETHYL)-5-(3,5-DICHLOROPHENYL)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of PYRIDINE,3-(CHLOROMETHYL)-5-(3,5-DICHLOROPHENYL)- involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The 3,5-dichlorophenyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- PYRIDINE,3-(CHLOROMETHYL)-5-(2,4-DICHLOROPHENYL)-
- PYRIDINE,3-(BROMOMETHYL)-5-(3,5-DICHLOROPHENYL)-
- PYRIDINE,3-(CHLOROMETHYL)-5-(3,4-DICHLOROPHENYL)-
Uniqueness
PYRIDINE,3-(CHLOROMETHYL)-5-(3,5-DICHLOROPHENYL)- stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both chloromethyl and 3,5-dichlorophenyl groups makes it a versatile compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C12H8Cl3N |
|---|---|
Molekulargewicht |
272.6 g/mol |
IUPAC-Name |
3-(chloromethyl)-5-(3,5-dichlorophenyl)pyridine |
InChI |
InChI=1S/C12H8Cl3N/c13-5-8-1-10(7-16-6-8)9-2-11(14)4-12(15)3-9/h1-4,6-7H,5H2 |
InChI-Schlüssel |
ZOSYRFXNPRGUJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CN=CC(=C2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


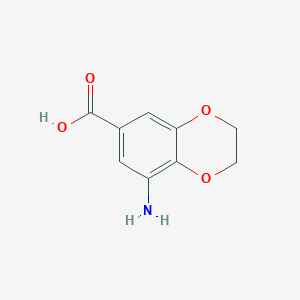
![4-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13172869.png)
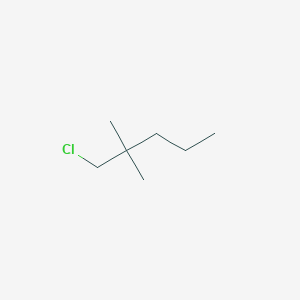
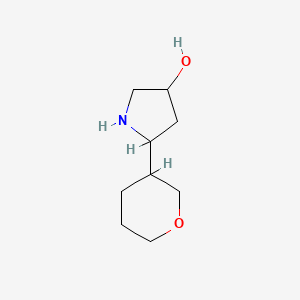
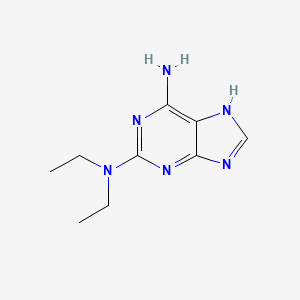
![4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13172897.png)
![2-[1-(Aminomethyl)cyclopropyl]-1-methoxypropan-2-ol](/img/structure/B13172905.png)
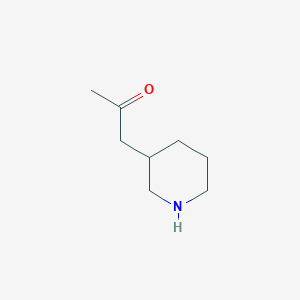

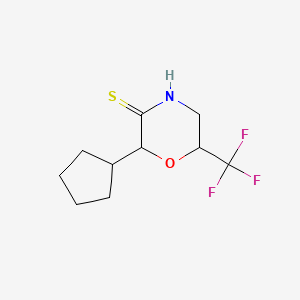
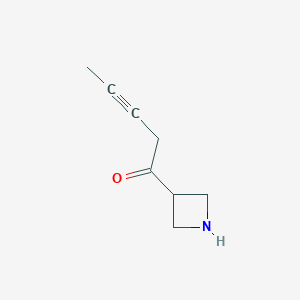
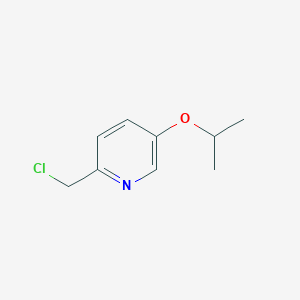
![[2-(2-Methylpropyl)-1,3-oxazol-4-yl]methanol](/img/structure/B13172940.png)
![Methyl 2-chloro-4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13172952.png)
